molecular formula C18H14BrFN2S B2487792 2-(allylthio)-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole CAS No. 1206994-67-3

2-(allylthio)-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole

Cat. No.: B2487792
CAS No.: 1206994-67-3
M. Wt: 389.29
InChI Key: MPQVBMBPVAIULZ-UHFFFAOYSA-N
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Description

2-(allylthio)-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C18H14BrFN2S and its molecular weight is 389.29. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Imidazole derivatives, including compounds structurally related to "2-(allylthio)-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole", have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potent activity against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Candida albicans. The structural flexibility of imidazole allows for the development of derivatives with specific antimicrobial properties, highlighting its role in combating drug-resistant bacterial infections (Al‐Qawasmeh et al., 2010), (Narwal et al., 2012).

Anti-inflammatory and Analgesic Activities

Research has demonstrated that certain imidazole derivatives possess significant anti-inflammatory and analgesic properties. These findings are important for the development of new therapeutic agents to treat conditions such as arthritis and pain. The synthesis and evaluation of 4,5-diaryl-2-(substituted thio)-1H-imidazoles have shown that some analogs are more potent than traditional medications like phenylbutazone and indomethacin, indicating their potential as antiarthritic drugs (Sharpe et al., 1985).

Anticancer Research

Imidazole derivatives have also been explored for their anticancer activities. Studies involving novel analogs of imidazole have shown cytotoxic effects against leukemia cells, suggesting their potential as chemotherapeutic agents. The ability of these compounds to induce apoptosis in cancer cells without causing cell cycle arrest offers a promising avenue for cancer treatment (Karki et al., 2011).

Interaction with Proteins

The interaction between imidazole derivatives and proteins such as bovine serum albumin (BSA) has been investigated through fluorescence studies. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents. The findings suggest that imidazole derivatives can form complexes with proteins, stabilized by electrostatic interactions, which could influence their distribution and efficacy in biological systems (Jayabharathi et al., 2012).

Properties

IUPAC Name

5-(4-bromophenyl)-1-(4-fluorophenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2S/c1-2-11-23-18-21-12-17(13-3-5-14(19)6-4-13)22(18)16-9-7-15(20)8-10-16/h2-10,12H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQVBMBPVAIULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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